molecular formula C13H16O4 B3101146 3-Methyl-pentanedioic acid monobenzyl ester CAS No. 13853-23-1

3-Methyl-pentanedioic acid monobenzyl ester

Cat. No. B3101146
CAS RN: 13853-23-1
M. Wt: 236.26 g/mol
InChI Key: DWNPZFIFAANQPB-UHFFFAOYSA-N
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Description

3-Methyl-pentanedioic acid monobenzyl ester (3-MPDBE) is a type of ester that is used in a variety of scientific research applications. It is a simple, yet versatile compound that can be used to study the biochemical and physiological effects of various molecules. 3-MPDBE is an important tool for researchers in the field of biochemistry, as it can be used to synthesize a variety of compounds and to study the mechanisms of action of different molecules.

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound can be used in the Suzuki–Miyaura (SM) coupling reaction, which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

Protodeboronation of pinacol boronic esters is another application. This process is a formal anti-Markovnikov hydromethylation of alkenes . This method allows for the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Drug Design

Boronic acids and their esters, like “3-Methyl-pentanedioic acid monobenzyl ester”, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .

Hydrolysis Susceptibility

The compound’s susceptibility to hydrolysis is of interest in scientific research. These compounds are only marginally stable in water , which can be a critical factor in various applications, including drug delivery and environmental science.

Catalyst in Organic Synthesis

Organoboron compounds, including “3-Methyl-pentanedioic acid monobenzyl ester”, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Formal Total Synthesis

The protodeboronation of “3-Methyl-pentanedioic acid monobenzyl ester” was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B . This showcases the compound’s utility in complex organic synthesis.

Safety and Hazards

The safety data sheet for a related compound, “Fatty Acid Methyl Esters Standard Mixture”, indicates that it is harmful if swallowed, causes skin and eye irritation, and is toxic if inhaled . It is also suspected of causing cancer and damaging fertility or the unborn child .

properties

IUPAC Name

3-methyl-5-oxo-5-phenylmethoxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-10(7-12(14)15)8-13(16)17-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNPZFIFAANQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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